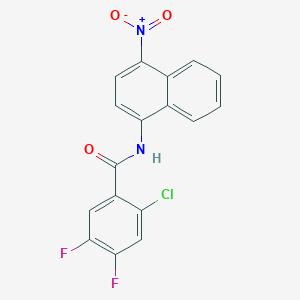![molecular formula C20H29NO6 B4003707 1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4003707.png)
1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Descripción general
Descripción
1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring attached to a phenoxy group through an ethoxy linkage
Aplicaciones Científicas De Investigación
1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the alkylation of 2-methyl-6-prop-2-enylphenol with an appropriate ethoxy reagent under basic conditions to form the phenoxy intermediate.
Attachment of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with 2-(2-chloroethyl)pyrrolidine under nucleophilic substitution conditions to form the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyrrolidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole: Similar structure but contains an imidazole ring instead of a pyrrolidine ring.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains an imidazole ring and is used for its anti-tubercular activity.
Uniqueness
1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 1-[2-[2-(2-Methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[2-[2-(2-methyl-6-prop-2-enylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-3-7-17-9-6-8-16(2)18(17)21-15-14-20-13-12-19-10-4-5-11-19;3-1(4)2(5)6/h3,6,8-9H,1,4-5,7,10-15H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHAYFHTIIUTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCOCCN2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003633.png)

![4-[2-(3-Ethylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003643.png)
![2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4003651.png)
![2-methoxy-N-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B4003653.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4003654.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4003661.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4003664.png)
![1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003670.png)
![N-isopropyl-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4003673.png)
![4-{4-[(4-chlorophenyl)thio]butyl}morpholine oxalate](/img/structure/B4003677.png)
![N'-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003680.png)
![1-{2-[2-(2-sec-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4003699.png)

